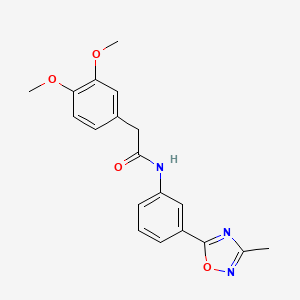
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DMOP-DPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMOP-DPA belongs to the class of compounds known as oxadiazoles, which have been shown to exhibit a wide range of biological activities.
作用机制
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids such as anandamide, which can then bind to cannabinoid receptors in the body and exert their effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, this compound has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have potential as a treatment for conditions such as epilepsy and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its potency as a FAAH inhibitor, which allows researchers to study the effects of endocannabinoids on various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is its potential as a treatment for conditions such as epilepsy and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the function of the endocannabinoid system in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
合成方法
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of particular interest is its potential as a tool for studying the function of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes. This compound has been shown to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, allowing researchers to study their effects on various physiological processes.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-5-4-6-15(11-14)21-18(23)10-13-7-8-16(24-2)17(9-13)25-3/h4-9,11H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABHVYCHSCWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

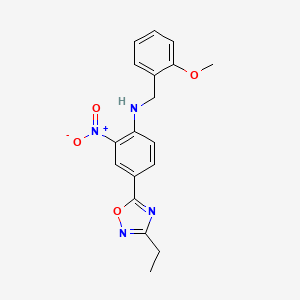
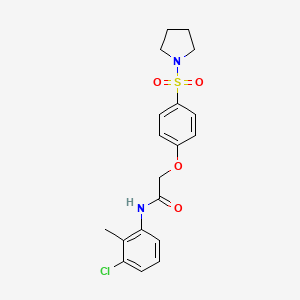
![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)

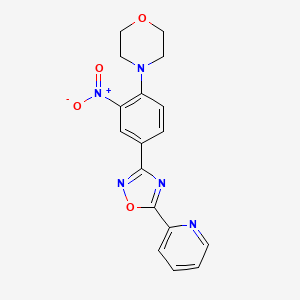


![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
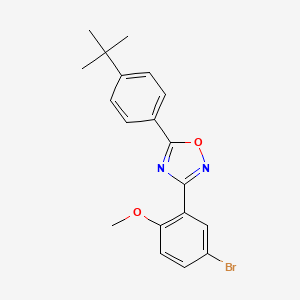

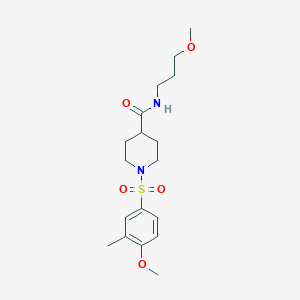

![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)